molecular formula C23H26ClFN4O2 B2849031 N'-(3-chloro-4-fluorophenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide CAS No. 922066-90-8

N'-(3-chloro-4-fluorophenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide

Cat. No.: B2849031
CAS No.: 922066-90-8
M. Wt: 444.94
InChI Key: UZPWSOVFOSBAIB-UHFFFAOYSA-N
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Description

N'-(3-chloro-4-fluorophenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a synthetic small molecule characterized by its ethanediamide (oxalamide) core structure, which serves as a key linker and pharmacophore in medicinal chemistry. This compound features a 3-chloro-4-fluorophenyl group and a complex amine moiety containing a 1-methyl-2,3-dihydro-1H-indole (a saturated indoline) and a pyrrolidine ring. The specific arrangement of these subunits suggests potential for high-affinity binding to biological targets. The structural motif of an N-aryl ethanediamide is found in various bioactive molecules and is often associated with protease inhibition, receptor antagonism, or enzyme modulation. The presence of both aromatic and saturated heterocyclic systems, along with the hydrogen-bonding capability of the diamide group, makes this molecule a valuable scaffold for probing protein-protein interactions or as a starting point for the development of novel therapeutics in oncology and neuroscience. This product is provided for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this and all chemical compounds with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClFN4O2/c1-28-11-8-16-12-15(4-7-20(16)28)21(29-9-2-3-10-29)14-26-22(30)23(31)27-17-5-6-19(25)18(24)13-17/h4-7,12-13,21H,2-3,8-11,14H2,1H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPWSOVFOSBAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(3-chloro-4-fluorophenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with appropriate amines under controlled conditions.

    Substitution reactions: Introducing the 3-chloro-4-fluorophenyl and 1-methylindolin-5-yl groups through nucleophilic substitution reactions.

    Final assembly: Coupling the intermediate products to form the final compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of solvents that favor the desired reaction pathway.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N'-(3-chloro-4-fluorophenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development due to its unique structural properties.

    Industry: Use in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N'-(3-chloro-4-fluorophenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with cellular pathways: Affecting signal transduction or metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader class of ethanediamide derivatives with structural variations in aryl substituents, cyclic amines, and indole/pyrrole frameworks. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Ethanediamide Derivatives

Compound Name Aryl Substituent Amine Substituent Indole/Pyrrole Substituent Key Differences vs. Target Compound
Target Compound 3-Cl-4-F-phenyl Pyrrolidin-1-yl 1-methyl-2,3-dihydro-1H-indol-5-yl Reference structure
N-(3-Fluoro-4-methylphenyl)-N′-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]ethanediamide 3-F-4-Me-phenyl Piperidin-1-yl 1-methyl-2,3-dihydro-1H-indol-5-yl Aryl F/Me vs. Cl/F; piperidine (6-membered) vs. pyrrolidine (5-membered)
N-(3-Chloro-4-fluorophenyl)-N′-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide 3-Cl-4-F-phenyl Dimethylamino 1-methyl-1H-indol-3-yl Indole position (3-yl vs. 5-yl); dimethylamino vs. pyrrolidine
N'-(3-chloro-4-fluorophenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide 3-Cl-4-F-phenyl 4-Methylpiperazin-1-yl 1-methyl-1H-pyrrol-2-yl Pyrrole vs. indole; piperazine (N-rich) vs. pyrrolidine

Key Observations:

Retention of 3-Cl-4-F-phenyl in and suggests this group is critical for activity in certain contexts .

Amine Substituent Variations: Pyrrolidine (5-membered) vs. Piperazine derivatives () may improve solubility due to additional nitrogen atoms . Dimethylamino () offers a smaller, less basic substituent, which could enhance membrane permeability but reduce target engagement .

Indole/Pyrrole Modifications :

  • The 1-methyl-2,3-dihydroindole (Target, ) introduces conformational rigidity compared to 1-methyl-1H-indole () or pyrrole (). The 5-yl vs. 3-yl indole position may affect spatial orientation in binding pockets .

Hypothetical Pharmacological and Physicochemical Implications

While direct pharmacological data for the target compound are absent, inferences can be drawn from structural analogs:

  • Solubility : Piperazine-containing analogs () likely exhibit higher aqueous solubility due to increased polarity .
  • Binding Affinity : The pyrrolidine ring in the target compound may balance steric bulk and flexibility, optimizing interactions with hydrophobic enzyme pockets.
  • Metabolic Stability : The 3-Cl-4-F-phenyl group could resist oxidative metabolism compared to 3-F-4-Me-phenyl (), extending half-life .

Q & A

Basic Questions

Q. What are the critical steps in synthesizing N'-(3-chloro-4-fluorophenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with preparation of intermediates such as the substituted indole and pyrrolidine moieties. Key steps include:

  • Amide coupling : Reacting the chloro-fluorophenyl amine with an oxalyl chloride derivative under inert conditions .
  • Alkylation : Introducing the pyrrolidine group via nucleophilic substitution or reductive amination .
  • Purification : Techniques like column chromatography or recrystallization ensure high purity (>95%) .
    • Data Table :
StepReagents/ConditionsYield (%)Reference
Amide couplingOxalyl chloride, DMF, 0–5°C60–75
AlkylationPyrrolidine, NaBH(OAc)₃, DCM45–55

Q. Which spectroscopic methods are essential for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the indole and pyrrolidine groups .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • HPLC : Assesses purity (>95% threshold for pharmacological studies) .

Q. What functional groups contribute to its potential bioactivity?

  • Methodological Answer :

  • 3-Chloro-4-fluorophenyl group : Enhances lipophilicity and target binding via halogen bonding .
  • Indole-pyrrolidine core : Modulates interactions with CNS receptors (e.g., serotonin or dopamine receptors) .
  • Ethanediamide backbone : Stabilizes conformation for enzyme inhibition (e.g., kinase targets) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Methodological Answer :

  • Computational modeling : Use density functional theory (DFT) to predict transition states and optimize reaction pathways .
  • Catalyst screening : Test palladium or copper catalysts for coupling steps to reduce side products .
  • Temperature control : Maintain sub-zero temperatures during sensitive steps (e.g., acylation) to prevent decomposition .

Q. How to address contradictory bioactivity data across studies?

  • Methodological Answer :

  • Orthogonal assays : Validate target binding using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
  • Structural analogs : Compare activity of derivatives (e.g., replacing pyrrolidine with piperidine) to isolate key pharmacophores .
  • Assay conditions : Adjust pH, ionic strength, or co-solvents (e.g., DMSO concentration) to replicate physiological environments .

Q. What computational approaches predict binding affinities for this compound?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with protein targets (e.g., kinases) .
  • Molecular dynamics (MD) : Run 100-ns simulations to assess conformational stability in aqueous/lipid bilayers .
  • Free energy perturbation (FEP) : Quantify binding energy differences between analogs .

Data Contradiction Analysis

Q. Why might solubility vary significantly between similar analogs?

  • Methodological Answer :

  • Structural factors : Substituents like chloro-fluorophenyl vs. trifluoromethyl groups alter logP values by 1–2 units .
  • Crystallinity : Amorphous vs. crystalline forms impact solubility; use XRPD (X-ray powder diffraction) to characterize .
    • Data Table :
AnaloglogPSolubility (µg/mL)Form
Parent compound3.212.5Crystalline
Trifluoromethyl derivative4.15.8Amorphous

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